molecular formula C15H20O2 B12566848 hex-3-enyl 3-phenylpropanoate CAS No. 175667-40-0

hex-3-enyl 3-phenylpropanoate

Cat. No.: B12566848
CAS No.: 175667-40-0
M. Wt: 232.32 g/mol
InChI Key: AIYOLSZNDXXKPH-UHFFFAOYSA-N
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Description

Hex-3-enyl 3-phenylpropanoate is an ester compound comprising a hex-3-enyl alcohol moiety esterified with 3-phenylpropanoic acid. Esters with hex-3-enyl groups, such as (Z)-hex-3-enyl benzoate and (Z)-hex-3-enyl hexanoate, are prevalent in plant essential oils and play roles in chemical communication and defense against pathogens . The hex-3-enyl group, characterized by a double bond at the third carbon, likely contributes to volatility and ecological interactions, while the 3-phenylpropanoate moiety may influence enzymatic degradation pathways, as seen in microbial systems .

Properties

CAS No.

175667-40-0

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

hex-3-enyl 3-phenylpropanoate

InChI

InChI=1S/C15H20O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-10H,2,8,11-13H2,1H3

InChI Key

AIYOLSZNDXXKPH-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCOC(=O)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-3-enyl 3-phenylpropanoate can be synthesized through esterification, where hex-3-enol reacts with 3-phenylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of biocatalysts, such as lipases, can also be employed to achieve high enantioselectivity and efficiency in the esterification process.

Chemical Reactions Analysis

Hydrolysis Reactions

Hex-3-enyl 3-phenylpropanoate undergoes hydrolysis under acidic or basic conditions to yield 3-phenylpropanoic acid and cis-3-hexenol.

Acidic Hydrolysis:

  • Conditions : HCl (1M), reflux (100°C), 6 hours.

  • Products : 3-Phenylpropanoic acid (99% yield) and cis-3-hexenol (98% yield) .

Basic Hydrolysis (Saponification):

  • Conditions : NaOH (2M), ethanol/water (1:1), 80°C, 4 hours.

  • Products : Sodium 3-phenylpropanoate (quantitative) and cis-3-hexenol .

Transesterification Reactions

The ester’s reactivity with alcohols under enzymatic or catalytic conditions enables transesterification.

Lipase-Catalyzed Transesterification:

  • Catalyst : Pseudomonas cepacia lipase (PS-C).

  • Conditions : Vinyl acetate (4% v/v), t-butylmethylether solvent, 45°C, 20 hours.

  • Outcome :

    • (S)-Cis-3-hexenol (100% ee) and (R)-3-phenylpropanoate ester (97.8% ee) at 55.6% conversion .

Acylating AgentSolventConversion (%)ee (S-Alcohol)ee (R-Ester)
Vinyl acetatet-BuOMe55.610097.8
Vinyl propionatei-Pr₂O52.199.998.7

Hydrogenation of the Alkene Moiety

The double bond in the hex-3-enyl group is susceptible to catalytic hydrogenation.

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 2 hours.

  • Product : Hexyl 3-phenylpropanoate (95% yield) .

Oxidation Reactions

The alkene can undergo epoxidation or dihydroxylation.

Epoxidation:

  • Conditions : m-CPBA (1.2 equiv), CH₂Cl₂, 0°C → 25°C, 12 hours.

  • Product : Epoxyhexyl 3-phenylpropanoate (80% yield) .

Dihydroxylation:

  • Conditions : OsO₄ (0.1 equiv), NMO, acetone/water (4:1), 0°C, 6 hours.

  • Product : Dihydroxyhexyl 3-phenylpropanoate (75% yield) .

Enzymatic Degradation Pathways

Microbial esterases in environmental systems cleave the ester bond:

  • Organism : Saccharomyces cerevisiae (baker’s yeast).

  • Conditions : pH 7.0, 37°C, 24 hours.

  • Products : 3-Phenylpropanoic acid (70%) and cis-3-hexenol (65%) .

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and volatile hydrocarbons .

  • Photostability : UV light (λ = 254 nm) induces cis-trans isomerization of the alkene .

Scientific Research Applications

Hex-3-enyl 3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects due to its bioactive components.

    Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of hex-3-enyl 3-phenylpropanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Alcohol Moiety Acid Moiety Key Features
Hex-3-enyl 3-phenylpropanoate Hex-3-enyl (C6, Δ3) 3-Phenylpropanoic acid Unsaturated alcohol, aromatic acid
(Z)-Hex-3-enyl benzoate Hex-3-enyl (C6, Δ3) Benzoic acid Shorter aromatic acid (no propyl chain)
Ethyl 3-phenylpropanoate Ethyl (C2) 3-Phenylpropanoic acid Shorter alcohol chain, higher volatility
Methyl 3-phenylpropanoate Methyl (C1) 3-Phenylpropanoic acid Smallest alcohol chain, rapid degradation
(E,Z)-Hex-3-enyl 2-methylbut-2-enoate Hex-3-enyl (C6, Δ3) 2-Methylbut-2-enoic acid Branched acid, insect attractant

Structural Implications :

  • Alcohol Chain Length: Longer chains (e.g., hex-3-enyl vs.
  • Double Bond Position : The Δ3 unsaturation in hex-3-enyl esters may enhance odor profiles, critical for insect interactions .
  • Acid Substituents: The 3-phenylpropanoate group, with a three-carbon spacer between the aromatic ring and ester, may slow enzymatic degradation compared to benzoate derivatives .
Functional Differences
  • Ecological Roles: Hex-3-enyl esters like (Z)-hex-3-enyl benzoate (10.15% in I. laurina essential oils) act as plant defense agents , whereas (E,Z)-hex-3-enyl 2-methylbut-2-enoate in tomatoes serves as an insect attractant . Ethyl 3-phenylpropanoate correlates strongly with microbial species like P. membranifaciens, suggesting a role in microbial metabolism modulation .
  • Degradation Pathways: 3-Phenylpropanoate degradation (P281-PWY) is enriched in microbial communities, indicating that esters with this moiety (e.g., this compound) may be metabolized via specialized pathways .
  • Volatility and Solubility: Methyl and ethyl 3-phenylpropanoate derivatives, with shorter alcohol chains, are more volatile and water-soluble than hex-3-enyl analogues, influencing their environmental persistence .

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